
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- is a chemical compound with the molecular formula C17H28NO and a molecular weight of 262.41032 g/mol . This compound is part of the arylcyclohexylamine family, which is known for its dissociative effects due to antagonism of N-methyl-D-aspartate (NMDA) receptors .
準備方法
The synthesis of Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- involves several steps:
Starting Materials: The synthesis typically begins with the preparation of 1-phenylcyclohexylamine.
Alkylation: The 1-phenylcyclohexylamine is then alkylated with ethyl bromide to form N-ethyl-1-phenylcyclohexylamine.
Addition of Ethanol: The final step involves the addition of ethanol to the N-ethyl-1-phenylcyclohexylamine under controlled conditions to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various arylcyclohexylamine derivatives.
Biology: The compound is studied for its effects on NMDA receptors and its potential use in neuropharmacology.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The primary mechanism of action for Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- involves antagonism of NMDA receptors. This antagonism leads to dissociative effects, which are characterized by altered sensory perception and cognitive function. The compound interacts with the NMDA receptor’s ion channel, blocking the flow of calcium and sodium ions, which disrupts normal synaptic transmission .
類似化合物との比較
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- is similar to other arylcyclohexylamines such as:
Phencyclidine (PCP): Known for its potent dissociative effects and historical use as an anesthetic.
Ketamine: Widely used as an anesthetic and studied for its antidepressant properties.
Methoxetamine: A novel arylcyclohexylamine with similar dissociative effects.
The uniqueness of Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- lies in its specific molecular structure, which may confer distinct pharmacological properties compared to its analogues.
特性
CAS番号 |
101221-53-8 |
|---|---|
分子式 |
C17H27NO |
分子量 |
261.4 g/mol |
IUPAC名 |
2-[ethyl-[(1-phenylcyclohexyl)methyl]amino]ethanol |
InChI |
InChI=1S/C17H27NO/c1-2-18(13-14-19)15-17(11-7-4-8-12-17)16-9-5-3-6-10-16/h3,5-6,9-10,19H,2,4,7-8,11-15H2,1H3 |
InChIキー |
UTOCBBSOPYKMNM-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)CC1(CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


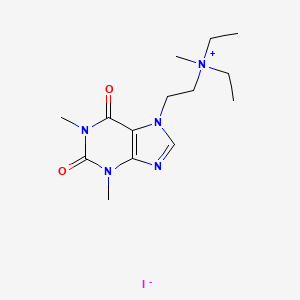
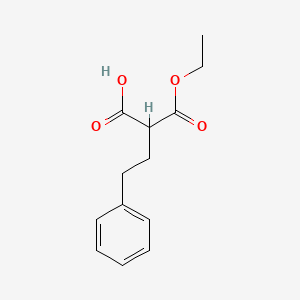
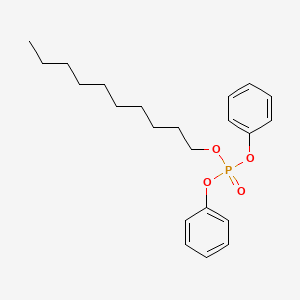
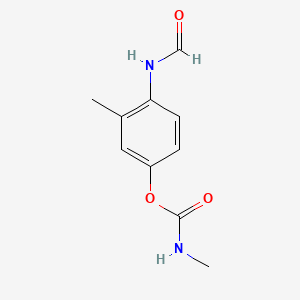
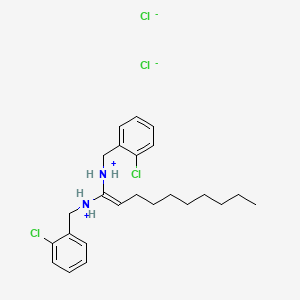
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
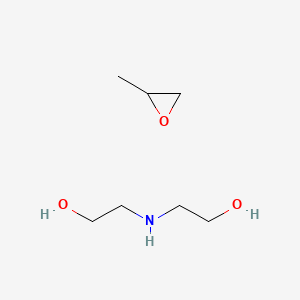
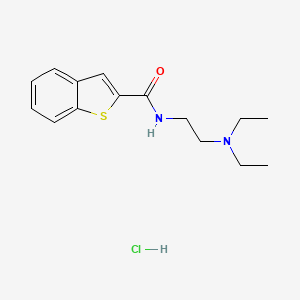
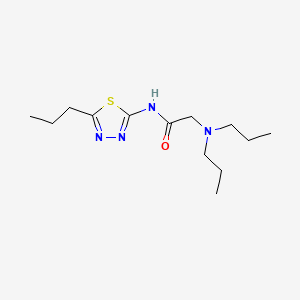
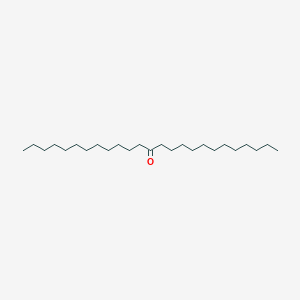
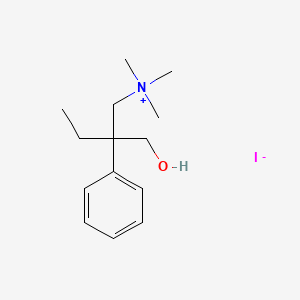

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
